

# 2-(2-Bromophenyl)-1H-benzimidazole physical and chemical properties

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## Compound of Interest

Compound Name: 2-(2-Bromophenyl)-1H-benzimidazole

Cat. No.: B1266510

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## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(2-Bromophenyl)-1H-benzimidazole**, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.<sup>[1][2]</sup> This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and illustrates its relevance in various research and development applications.

## Chemical Identity and Structure

**2-(2-Bromophenyl)-1H-benzimidazole** is an aromatic organic compound featuring a benzimidazole core substituted with a 2-bromophenyl group.<sup>[1]</sup> The presence of the fused benzene and imidazole rings, along with the bromophenyl moiety, imparts unique electronic and steric characteristics that influence its reactivity and biological activity.<sup>[1][2]</sup>

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(2-bromophenyl)-1H-benzimidazole[3]
CAS Number	13275-42-8[1][2][3][4]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> BrN <sub>2</sub> [1][2][3]
SMILES	<chem>C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Br</chem> [3]
InChI	InChI=1S/C13H9BrN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16)[1][3]

| InChIKey | KOXRUUGKLDCECO-UHFFFAOYSA-N[1][3] |

## Physicochemical Properties

The physical and chemical properties of **2-(2-Bromophenyl)-1H-benzimidazole** are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties

Property	Value	Source
Molecular Weight	273.13 g/mol	[2][3][5]
Appearance	White to yellow to orange powder to crystal	[2]
Melting Point	235-240 °C[4][5]	239-243 °C[2]
Boiling Point	446.6 °C at 760 mmHg[4]	(Predicted) 446.6±47.0 °C[5]
Density	1.546 g/cm <sup>3</sup>	[4]
pKa	(Predicted) 11.10±0.10	[5]
Flash Point	223.9 °C	[4]
Vapor Pressure	3.61E-08 mmHg at 25°C	[4]
Refractive Index	1.708	[4]

| Solubility | Sparingly soluble in ether. Practically insoluble in benzene and petroleum ether. Soluble in alcohol, aqueous solutions of acids, and strong alkalis. |[6] |

## Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **2-(2-Bromophenyl)-1H-benzimidazole**.

Table 3: Spectroscopic Data Summary

Technique	Key Data Points
$^1\text{H}$ NMR	<b>A singlet corresponding to the N-H proton is observed in the downfield region (around <math>\delta</math> 12.73–12.90 ppm in DMSO).[7] Aromatic protons appear in the region of <math>\delta</math> 7.2-8.3 ppm.[8]</b>
$^{13}\text{C}$ NMR	Characteristic peaks for the aromatic carbons of the benzimidazole and bromophenyl rings are observed.
FT-IR (KBr)	N-H stretching vibrations are typically observed. C=N and C=C stretching absorptions are also present.[7]

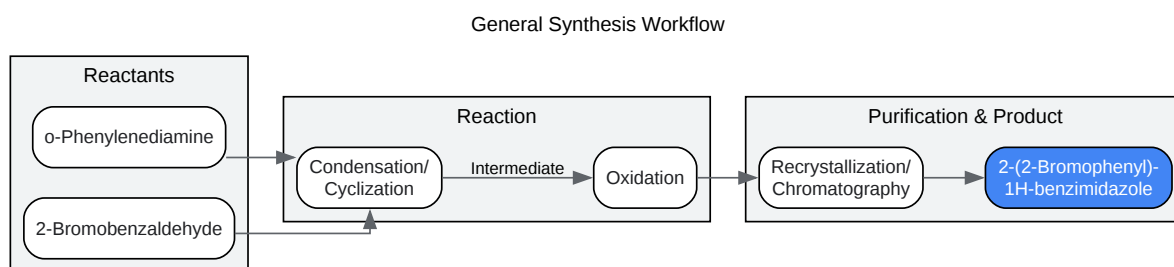
| Mass Spectrometry (GC-MS) | The molecular ion peak is a key feature.[3][9] Fragmentation patterns are consistent with the benzimidazole structure.[10] |

## Experimental Protocols

### 4.1. Synthesis

A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with a corresponding aldehyde or carboxylic acid.[11][12]

#### Experimental Workflow: Synthesis of 2-(2-Bromophenyl)-1H-benzimidazole



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Caption: A generalized workflow for the synthesis of **2-(2-Bromophenyl)-1H-benzimidazole**.

Methodology:

- Condensation: o-Phenylenediamine is reacted with 2-bromobenzaldehyde in a suitable solvent. This reaction can be catalyzed by an acid or proceed under thermal conditions.
- Oxidation: The intermediate dihydride is oxidized to the aromatic benzimidazole. This can be achieved using various oxidizing agents or by air oxidation.
- Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the pure **2-(2-Bromophenyl)-1H-benzimidazole**.

#### 4.2. Characterization

The synthesized compound is characterized using standard analytical techniques to confirm its structure and purity.

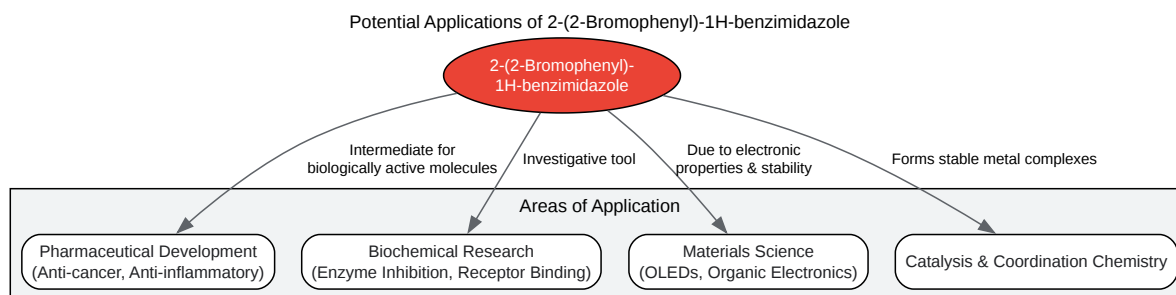
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded to elucidate the chemical structure.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
- Melting Point Analysis: The melting point is determined to assess the purity of the synthesized compound.

## Applications and Biological Relevance

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.<sup>[12][13][14]</sup> **2-(2-Bromophenyl)-1H-**

**benzimidazole** serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

### Logical Relationship: Potential Applications



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Caption: Potential research and development applications stemming from the core compound.

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.[2] The benzimidazole core is found in numerous FDA-approved drugs.[15]
- **Biochemical Research:** It is utilized in studies investigating enzyme inhibition and receptor binding, providing insights into molecular interactions and potential therapeutic pathways.[2]
- **Materials Science:** Its stability and electronic characteristics make it suitable for applications in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[2]
- **Catalysis:** The ability of **2-(2-Bromophenyl)-1H-benzimidazole** to form stable complexes with various metals opens avenues for its use in catalysis and coordination chemistry.[2]

## Safety and Handling

**2-(2-Bromophenyl)-1H-benzimidazole** should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed[3]
H315	Causes skin irritation[3]
H318	Causes serious eye damage[3]

| H335 | May cause respiratory irritation[3] |

#### Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Handle in a well-ventilated area or a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry, and well-ventilated place in a tightly sealed container.

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